1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
CAS No.: 1243089-62-4
Cat. No.: VC7031216
Molecular Formula: C21H24N4O2S
Molecular Weight: 396.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243089-62-4 |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.51 |
| IUPAC Name | 1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N4O2S/c1-2-10-22-19(26)15-9-6-11-25(12-15)21-23-17-16(14-7-4-3-5-8-14)13-28-18(17)20(27)24-21/h3-5,7-8,13,15H,2,6,9-12H2,1H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | NFGBTEPTHZWRDY-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions. These processes often require careful control of reaction conditions, including temperature and solvent choice, to achieve desirable yields and purity levels. Common reagents used in such syntheses include zinc chloride or sodium hydroxide as catalysts or bases. The specific synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide would likely involve similar strategies, with additional steps to introduce the N-propyl group.
Biological Activity
Thienopyrimidine derivatives are known for their potential therapeutic applications due to their interactions with biological targets such as enzymes or receptors. While specific biological activity data for 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is not available, related compounds have shown promise in various pharmacological contexts, including as inhibitors for certain receptors or enzymes .
Data Tables
Given the lack of specific data on 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide, we can consider the properties of similar compounds for context:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | C18H18N4O2S | 354.4 | Potential therapeutic applications |
| N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | Not specified | Not specified | Potential interactions with biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume